molecular formula C15H23N3O B1373048 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 1218021-92-1

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide

Cat. No.: B1373048
CAS No.: 1218021-92-1
M. Wt: 261.36 g/mol
InChI Key: XTRCVIYFRMUELA-UHFFFAOYSA-N
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Description

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is a synthetic organic compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a phenyl group attached to a pentanamide backbone

Scientific Research Applications

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide typically involves the following steps:

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve similar steps but with optimized reaction conditions and larger quantities of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-(3-pyrrolidin-1-ylphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-6-14(16)15(19)17-12-7-5-8-13(11-12)18-9-3-4-10-18/h5,7-8,11,14H,2-4,6,9-10,16H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRCVIYFRMUELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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